molecular formula C22H21ClN2O3S B11475815 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11475815
M. Wt: 428.9 g/mol
InChI Key: IIUKZOYEXWDWCJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonamido group and a propan-2-ylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Chlorobenzenesulfonamido Group: The chlorobenzenesulfonamido group can be introduced by reacting the benzamide intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propan-2-ylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-(4-Chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include inhibition of key signaling molecules or disruption of cellular processes essential for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide
  • 2-(4-Bromobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide
  • 2-(4-Fluorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide

Uniqueness

2-(4-Chlorobenzenesulfonamido)-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of the chlorobenzenesulfonamido group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C22H21ClN2O3S/c1-15(2)18-7-3-5-9-20(18)24-22(26)19-8-4-6-10-21(19)25-29(27,28)17-13-11-16(23)12-14-17/h3-15,25H,1-2H3,(H,24,26)

InChI Key

IIUKZOYEXWDWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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